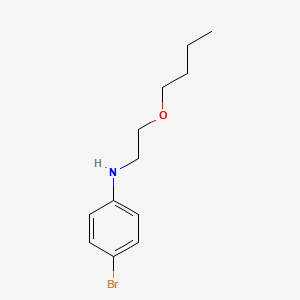

4-bromo-N-(2-butoxyethyl)aniline

Description

4-bromo-N-(2-butoxyethyl)aniline is a substituted aniline (B41778) that has garnered attention for its utility in creating more complex chemical structures. Its molecular framework, featuring a bromine atom, a secondary amine, and an ether linkage, provides multiple points for chemical modification.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H18BrNO nih.gov |

| CAS Number | 1247746-11-7 nih.gov |

Halogenated anilines are a class of compounds where one or more hydrogen atoms on the aniline ring have been replaced by a halogen. This substitution significantly influences the electronic properties and reactivity of the molecule. nih.gov The presence of a halogen, such as bromine, on the aromatic ring can serve as a handle for various cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com

The reactivity of aniline itself in electrophilic substitution reactions is very high, often leading to multiple substitutions. ambeed.com To achieve selective halogenation, the amino group's reactivity is often tempered by converting it into an amide. This "protection-deprotection" strategy allows for controlled monosubstitution, typically at the para position due to steric hindrance from the amide group. ambeed.com

The true value of this compound lies in its role as a versatile synthetic intermediate. The bromine atom on the phenyl ring is a key functional group that allows for participation in a variety of powerful chemical transformations. For instance, it can act as an aryl halide substrate in palladium-catalyzed reactions like the Heck and Suzuki cross-coupling reactions. chemicalbook.com These reactions are instrumental in constructing complex organic molecules from simpler precursors. chemicalbook.com

Furthermore, the secondary amine and the butoxyethyl side chain offer additional sites for chemical modification. The nitrogen atom can be involved in reactions typical of anilines, while the ether group can influence the compound's solubility and how it interacts with other molecules. This multi-functionality makes this compound a valuable tool for medicinal chemists and material scientists in the synthesis of new pharmaceuticals, agrochemicals, and functional materials. ketonepharma.com

Current research involving compounds like this compound often focuses on their application in the synthesis of novel organic materials and biologically active molecules. The development of new synthetic methods that are more efficient and environmentally friendly is a constant pursuit in organic chemistry. chemicalbook.com Halogenated anilines are frequently employed in the development and optimization of such new synthetic protocols. nih.govnih.gov

For example, research has explored the use of halogenated anilines in the synthesis of Schiff bases, which have shown potential as antibacterial and anticancer agents. nih.gov Additionally, the incorporation of halogenated aniline moieties into larger molecular frameworks is a strategy used to develop new materials for applications in electronics, such as in the creation of hole-transporting layers for organic light-emitting diodes (OLEDs). ossila.com The study of such compounds contributes to a deeper understanding of structure-activity relationships, guiding the design of future molecules with desired properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-butoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTYZIKSAWLCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCNC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Bromo N 2 Butoxyethyl Aniline

Cross-Coupling Reactions at the Aryl Bromide Center

The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. acs.orgnih.gov In the case of 4-bromo-N-(2-butoxyethyl)aniline, the aryl bromide can readily participate in this reaction.

These reactions are typically performed in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgsigmaaldrich.com The reaction conditions are generally mild, and the use of organoboron reagents, which are often stable and have low toxicity, makes this a widely used method. nih.govorganic-chemistry.org

A variety of aryl and heteroaryl groups can be introduced at the 4-position of the aniline (B41778) ring using this methodology. The specific choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and yield. For instance, studies on similar aryl bromides have shown that catalysts like PdCl2(PCy3)2/PPh3 can be effective under basic conditions. acs.org The reaction is tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Reference |

| 4-Bromoaniline (B143363) | Phenylboronic acid | Pd–poly(AA) hybrid | K3PO4 | Water/Toluene | 4-Aminobiphenyl | researchgate.net |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd–poly(AA) hybrid | K3PO4 | Water/Toluene | 4-Nitrobiphenyl | researchgate.net |

| ortho-Bromoanilines | Various boronic esters | Not specified | Not specified | Not specified | Substituted anilines | nih.govrsc.org |

This table presents generalized examples of Suzuki-Miyaura reactions with similar substrates to illustrate the reaction's scope.

Other Transition Metal-Catalyzed Coupling Methodologies (e.g., C-N Coupling)

Beyond carbon-carbon bond formation, the aryl bromide of this compound is a suitable substrate for carbon-nitrogen (C-N) bond-forming reactions, most notably the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. organic-chemistry.orglibretexts.orgbeilstein-journals.org

The development of various phosphine ligands, often bulky and electron-rich, has been crucial to the success and broad applicability of the Buchwald-Hartwig amination. wikipedia.orgyoutube.com These ligands facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. wikipedia.org The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate often employed. nih.gov

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates | Reference |

| Pd(OAc)2 / Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | Amides, Amines, Amino acid esters | beilstein-journals.org |

| Pd(OAc)2 | t-BuXPhos | t-BuONa | Toluene | Secondary amines | nih.gov |

| PdCl2(P(o-Tolyl)3)2 | - | - | Toluene | N,N-diethylamino-tributyltin | libretexts.org |

This table provides examples of catalyst systems used in Buchwald-Hartwig amination reactions with substrates analogous to this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of the aryl bromide in this compound. fishersci.co.uk Although aryl halides are generally less reactive towards nucleophiles than alkyl halides, the presence of activating groups on the aromatic ring can facilitate this reaction. libretexts.orglibretexts.org

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. For this reaction to proceed efficiently, the aromatic ring usually needs to be substituted with strong electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org While this compound itself lacks strong activation for SNAr, this pathway could become relevant if additional electron-withdrawing substituents are present on the ring. youtube.com

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is nucleophilic and can participate in a range of reactions, including acylation, sulfonylation, and condensation.

Acylation and Sulfonylation of the Amine

The nitrogen atom of the secondary amine can readily react with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a fundamental transformation in organic chemistry. Similarly, reaction with sulfonyl chlorides yields sulfonamides. A study involving the multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline included an acetylation step to form an acetanilide (B955), demonstrating the feasibility of acylating anilines. researchgate.net

In a related context, a direct sulfonylation of aniline derivatives using sulfinate salts under photoredox catalysis has been reported, offering a modern approach to forming sulfonamides. rsc.org

Condensation Reactions for Imine Formation

The secondary amine of this compound can undergo condensation reactions with aldehydes or ketones to form iminium ions. However, the formation of a stable, neutral imine (or Schiff base) requires a primary amine. masterorganicchemistry.comlumenlearning.comyoutube.com When a secondary amine reacts with an aldehyde or ketone, the initial adduct, a carbinolamine, is formed. libretexts.org This intermediate can then eliminate water to generate an iminium ion, which is a key reactive species. masterorganicchemistry.comlibretexts.org

The formation of imines from anilines and aldehydes is a well-established reaction. For example, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline was synthesized by reacting 4-bromo-2-methylaniline (B145978) with 4-bromothiophene-2-carbaldehyde. nih.gov Similarly, other substituted anilines have been condensed with various aldehydes to form the corresponding imines. researchgate.netnih.govnih.govresearchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with acid catalysis. lumenlearning.comnih.gov

Table 3: Examples of Imine Formation from Substituted Anilines and Aldehydes

| Aniline Derivative | Aldehyde | Solvent | Conditions | Product | Reference |

| 4-bromo-2-methylaniline | 4-bromothiophene-2-carbaldehyde | Ethanol | Glacial acetic acid | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | nih.gov |

| 4-bromoaniline | 2-chlorobenzaldehyde | Methanol | Reflux | (E)-4-Bromo-N-(2-chlorobenzylidene)aniline | nih.gov |

| 4-bromobenzenamine | 4-(diethylamino)benzaldehyde | Ethanol | Reflux | 4-Bromo-N-[4-(diethylamino)benzylidene]aniline | nih.gov |

| 4-bromoaniline | 4-hydroxybenzaldehyde | Not specified | Not specified | 4-Bromo-N-(4-hydroxybenzylidene)aniline | researchgate.net |

This table illustrates the formation of imines from various anilines, which is analogous to the potential reactivity of this compound's secondary amine with carbonyl compounds.

Further Alkylation or Arylation at the Nitrogen Center

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to further substitution reactions. This allows for the introduction of additional alkyl or aryl groups, converting the secondary amine into a tertiary amine.

Alkylation:

Further alkylation of the nitrogen center can be achieved through various established methods for N-alkylation of secondary amines. Common alkylating agents include alkyl halides (such as methyl iodide or ethyl bromide) or sulfates (like dimethyl sulfate). These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent.

For instance, the N,N-dimethylation of the related compound 4-bromoaniline has been accomplished by heating it with methyl chloride or dimethyl sulfate, followed by neutralization with an aqueous base like NaOH researchgate.net. Another synthetic route involves the use of paraformaldehyde and a reducing agent such as sodium cyanoborohydride in a suitable solvent like tetrahydrofuran (B95107) researchgate.net. A similar approach could be applied to introduce a methyl group onto the nitrogen of this compound. The use of dimethyl carbonate in the presence of a zeolite catalyst at elevated temperatures also presents a viable method for methylation chemicalbook.com.

The general conditions for these reactions are summarized in the table below.

| Alkylating Agent | Reagents/Catalyst | Reaction Conditions | Product Type |

| Alkyl Halide (e.g., CH₃Cl) | Base (e.g., NaOH) | Heating | N-Alkyl-N-(2-butoxyethyl)-4-bromoaniline |

| Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | Base (e.g., NaOH) | Heating | N-Alkyl-N-(2-butoxyethyl)-4-bromoaniline |

| Paraformaldehyde | Reducing Agent (e.g., NaBH₃CN), Acid (e.g., Acetic Acid) | 50°C | N-Methyl-N-(2-butoxyethyl)-4-bromoaniline |

| Dimethyl Carbonate | Zeolite Catalyst (e.g., 0.72KNaX-BS) | 150°C | N-Methyl-N-(2-butoxyethyl)-4-bromoaniline |

Arylation:

The introduction of an aryl group at the nitrogen center can be accomplished through cross-coupling reactions. While specific examples for this compound are not prevalent in the literature, methods for the N-arylation of N-substituted anilines are well-established and can be extrapolated. These reactions often employ metal catalysts, such as palladium or copper, to facilitate the formation of the C-N bond between the aniline nitrogen and an aryl halide.

Reactivity of the Butoxyethyl Side Chain

The butoxyethyl side chain, an ether linkage, is generally stable under many reaction conditions, making it a useful substituent. However, under specific and typically harsh conditions, it can undergo cleavage.

Acidic Cleavage:

The most significant reaction of the ether linkage in the butoxyethyl side chain is its cleavage under strong acidic conditions. Treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can break the C-O bonds of the ether libretexts.orgwikipedia.orglongdom.orglibretexts.orgmasterorganicchemistry.comlibretexts.org. The reaction is typically slow at room temperature and often requires heating wikipedia.org.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which forms a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms in an Sₙ1 or Sₙ2 fashion wikipedia.orglibretexts.org.

In the case of this compound, acidic cleavage would likely result in the formation of 4-bromo-N-(2-hydroxyethyl)aniline and a butyl halide. If an excess of the hydrohalic acid is used, the newly formed alcohol can be further converted to a dihaloethane derivative libretexts.orglibretexts.org.

Table of Cleavage Products:

| Reagent | Conditions | Expected Products |

|---|---|---|

| HBr (conc.) | Heat | 4-bromo-N-(2-hydroxyethyl)aniline and 1-bromobutane |

Other Reactions:

The butoxyethyl side chain is generally resistant to oxidation and reduction under standard conditions that might affect other parts of the molecule, such as the aromatic ring or the amino group. It is also stable to most basic conditions wikipedia.org. This chemical inertness allows for a wide range of reactions to be performed on the aniline core without affecting the side chain.

Spectroscopic and Structural Elucidation of 4 Bromo N 2 Butoxyethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) NMR Spectral Analysis

Specific ¹H NMR spectral data for 4-bromo-N-(2-butoxyethyl)aniline, which would detail the chemical shifts, multiplicities, and coupling constants for the aromatic and aliphatic protons, could not be located.

Carbon-13 (¹³C) NMR Spectral Analysis

Specific ¹³C NMR spectral data, which would identify the chemical shifts for each unique carbon atom in the aromatic ring and the butoxyethyl chain of this compound, was not found in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would show the characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C-N, C-O, and C-Br bonds, is not publicly available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular ion peak and the fragmentation pattern for this compound, could not be sourced. This information is crucial for confirming the molecular weight and deducing the compound's structure.

X-ray Diffraction Analysis for Solid-State Structure Determination

No published X-ray diffraction studies for this compound were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles in the solid state is unavailable.

Computational and Theoretical Investigations of 4 Bromo N 2 Butoxyethyl Aniline

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular method due to its balance of accuracy and computational cost. A DFT study of 4-bromo-N-(2-butoxyethyl)aniline would provide fundamental information about its geometry and electron distribution.

General principles from studies on substituted anilines suggest that the electronic properties are influenced by the interplay between the electron-withdrawing bromo group on the phenyl ring and the electron-donating nature of the nitrogen atom, which is further modified by the N-(2-butoxyethyl) substituent.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack. For this compound, the HOMO would likely be distributed over the aniline (B41778) ring and the nitrogen atom, indicating these are the primary sites for oxidation or reaction with electrophiles.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its distribution highlights potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Note: Specific values for this compound are not available in the searched literature. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to show different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, these would be expected around the nitrogen and oxygen atoms due to their lone pairs of electrons.

Blue regions: Represent areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green regions: Correspond to neutral potential.

The MEP map for this compound would provide a clear picture of its charge distribution and help predict intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and conjugative interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

For this compound, key interactions would include:

Delocalization from the lone pair of the nitrogen atom (nN) to the antibonding orbitals (π*) of the phenyl ring.

Interactions involving the bromo and butoxyethyl substituents.

A hypothetical NBO analysis data table would show the most significant donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| e.g., n(N) | e.g., π(C=C) | Value |

| e.g., n(O) | e.g., σ(C-C) | Value |

| Note: Specific values for this compound are not available in the searched literature. |

Reactivity Descriptors from Quantum Chemical Calculations

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of the molecule. These descriptors arise from conceptual DFT.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

| Note: Specific values for this compound are not available in the searched literature. |

Conformational Analysis of the Butoxyethyl Side Chain

The butoxyethyl side chain of this compound is flexible and can adopt various conformations due to rotation around its single bonds. Conformational analysis would aim to identify the most stable conformer (the one with the lowest energy) and to understand the energy barriers between different conformations.

Applications of 4 Bromo N 2 Butoxyethyl Aniline As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Functional Organic Materials

The distinct electronic and structural characteristics of 4-bromo-N-(2-butoxyethyl)aniline make it a promising precursor for the synthesis of advanced functional organic materials. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the aromatic ring, combined with the processability imparted by the butoxyethyl group, allows for its incorporation into materials with interesting optoelectronic properties.

Monomers for Conjugated Polymers and Oligomers

While direct polymerization of this compound itself is not extensively documented, its structure is analogous to monomers used in the synthesis of conjugated polymers and oligomers. The bromoaryl group is a common feature in monomers for cross-coupling polymerization reactions. For instance, poly(thienylene phenylene)s with bromoaryl groups on their side chains have been synthesized via Migita–Kosugi–Stille coupling polycondensation. organic-chemistry.org This suggests that this compound could potentially be used in similar polymerization reactions, such as Suzuki or Stille couplings, to introduce N-alkoxyethylaniline moieties into a polymer backbone. The N-(2-butoxyethyl) group would enhance the solubility and processability of the resulting polymers, which is a critical factor for their application in organic electronics.

The synthesis of conjugated polymers often involves the use of aromatic heterocyclic compounds as acceptors due to their electron-withdrawing nature and π-conjugated systems. chemicalbook.com By modifying the structure of these polymers with donor groups, such as the N-(2-butoxyethyl)aniline moiety, it is possible to tune the energy band gap and photoelectric properties of the resulting materials. chemicalbook.com The incorporation of long alkyl or alkoxy side chains is a common strategy to improve the solubility of polymers for applications in electrochromic materials and organic photovoltaics. chemicalbook.com

Components for Non-Linear Optical (NLO) Materials

Substituted anilines are a well-studied class of molecules for non-linear optical (NLO) applications. The NLO properties of these compounds are influenced by the nature and position of substituents on the aniline (B41778) ring, the strength of the donor and acceptor groups, and the length of the conjugation path. researchgate.net Theoretical studies on various substituted anilines and N,N-dimethylanilines have shown that modifications to the donor strength, acceptor strength, and conjugation length can significantly impact the first-order hyperpolarizability, a key parameter for NLO materials. researchgate.net

The compound this compound possesses a donor-π-acceptor (D-π-A) type structure, where the N-(2-butoxyethyl)amino group acts as an electron donor and the bromine atom has a modest electron-withdrawing effect. This arrangement can lead to intramolecular charge transfer, a prerequisite for second-order NLO activity. Research on similar bromoaniline derivatives has demonstrated their potential as NLO materials. For example, Schiff bases derived from 4-bromoaniline (B143363), such as N-(3-hydroxybenzylidene)4-bromoaniline and 4-bromo-4′-hydroxybenzylidene aniline, have been synthesized and characterized for their NLO properties. organic-chemistry.orgresearchgate.net The synthesis of 4-bromo-4'-methyl benzylidene aniline (BMBA) and its characterization have also been reported, highlighting the interest in this class of compounds for NLO applications. nih.gov

Furthermore, the synthesis and exploration of the NLO properties of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives have been investigated, indicating that complex molecules built from bromoaniline precursors can exhibit significant NLO effects. libretexts.org The synthesis of chromophores for optoelectronic applications often involves creating molecules with specific donor and acceptor groups connected by a π-bridge to enhance their birefringent properties. soton.ac.uk this compound could serve as a valuable building block in the creation of such chromophores.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of both the aryl bromide and the N-alkoxyethylamino group makes this compound a versatile intermediate for the synthesis of more complex organic molecules, including heterocyclic systems and multi-substituted aromatic compounds.

Construction of Heterocyclic Ring Systems

The N-(2-butoxyethyl)aniline moiety can participate in intramolecular cyclization reactions to form heterocyclic structures. For instance, N-substituted anilines are precursors for the synthesis of benzoxazines. nih.gov The synthesis of benzoxazin-4-ones can be achieved through various methods, including the cyclization of N-acylated anthranilic acids or the reaction of anilines with other reagents. organic-chemistry.orgmdpi.com While direct examples with this compound are not prevalent, the general reactivity patterns of N-substituted anilines suggest its potential in this area. For example, the intramolecular cyclization of N-acetyl-ortho-cycloalkenylanilines upon treatment with bromine or N-bromosuccinimide leads to the formation of brominated 3,1-benzoxazines or other heterocyclic systems. researchgate.net

The butoxyethyl side chain also introduces the possibility of other cyclization pathways. For example, intramolecular S_N2' cyclization of alkyllithium species onto methoxy (B1213986) allyl ethers has been shown to proceed with high selectivity. nih.govrsc.org While the conditions are different, this highlights the potential for the ether linkage in the butoxyethyl group to participate in ring-forming reactions. Additionally, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been developed for the synthesis of thiadiazine 1-oxides, demonstrating another strategy for heterocycle synthesis from functionalized aniline derivatives. nih.gov The synthesis of N-heterocycles from the hydrogenation of diesters in the presence of anilines also provides a route to cyclic amines. organic-chemistry.org

Synthesis of Multi-Substituted Aromatic Compounds

The bromine atom on the aromatic ring of this compound is a key functional group for the introduction of various substituents through cross-coupling reactions. This allows for the synthesis of a wide array of multi-substituted aromatic compounds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This compound can be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the para-position. The Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been successfully demonstrated with a range of boronic esters, highlighting the feasibility of this reaction on aniline derivatives. thieme-connect.de

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction can be used to introduce vinyl groups onto the aromatic ring of this compound. The reaction is known to work with unprotected aniline derivatives like p-bromoaniline. wikipedia.org While intramolecular Heck reactions are often more efficient, intermolecular couplings are also widely used. nih.gov

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This would enable the introduction of an alkynyl substituent onto the aromatic ring of this compound, creating a precursor for further transformations. The Sonogashira coupling of 4-bromo-6H-1,2-oxazines has been reported, demonstrating the utility of this reaction on bromo-substituted heterocyclic precursors. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org this compound could be subjected to Buchwald-Hartwig amination to introduce a second amino group at the para-position, leading to the formation of substituted phenylenediamines. The reaction is known to be effective for the amination of 2-bromopyridines with various amines. researchgate.net

A summary of potential cross-coupling reactions for the synthesis of multi-substituted aromatic compounds from this compound is presented in the table below.

| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Aryl-, Heteroaryl-, or Alkyl-substituted aniline |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted aniline |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted aniline |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | Diamino-substituted benzene (B151609) derivative |

Development of Novel Reagents and Catalysts

Substituted anilines have been used in the development of organocatalysts for various asymmetric reactions. For example, proline-type organocatalysts, which are bifunctional, have been widely used in asymmetric transformations. soton.ac.uk While not a direct derivative, the aniline moiety in this compound could be incorporated into more complex structures to create new catalysts. The development of bifunctional organocatalysts often involves the integration of both an acidic and a basic site within the same molecule. soton.ac.uk

Furthermore, bromoaniline derivatives can be used as ligands in transition metal catalysis. For instance, Schiff bases derived from 4-bromoaniline and salicylaldehyde (B1680747) have been used to form metal complexes with copper and zinc. nih.gov These complexes themselves can have interesting properties and potential catalytic applications. The development of new pyrrolidine-based organocatalysts from chiral imines demonstrates the potential for creating catalysts from amine-containing starting materials. nih.gov The synthesis of 2-benzyl N-substituted anilines from primary amines and (E)-2-arylidene-3-cyclohexenones showcases a catalyst- and additive-free method to generate complex aniline derivatives that could serve as building blocks for catalysts. beilstein-journals.org

The versatility of 4-bromoaniline in chemical reactions, including its use as a precursor for azo dyes and dihydroquinazolines, further underscores the potential of its derivatives in the development of new chemical entities with specific functions. nih.gov

Future Research Directions and Emerging Trends in the Study of 4 Bromo N 2 Butoxyethyl Aniline

Development of More Sustainable Synthesis Routes

The traditional synthesis of N-alkylanilines often involves conditions that are far from ideal from a green chemistry perspective. Future research will undoubtedly focus on developing more sustainable synthetic pathways to 4-bromo-N-(2-butoxyethyl)aniline. This involves a multi-pronged approach targeting solvents, catalysts, and reaction conditions.

One promising avenue is the replacement of conventional and often hazardous solvents with greener alternatives. For instance, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), an eco-friendly solvent, has been reported for the N-TBS protection of aniline (B41778) derivatives, a step often necessary in the synthesis of substituted anilines. chemicalbook.com Future studies could adapt such methodologies for the butoxyethylation of 4-bromoaniline (B143363).

Furthermore, the development and implementation of novel catalytic systems are crucial. Research into palladium nanocrystals supported on covalent organic frameworks (COFs) for Heck cross-coupling reactions of 4-bromoaniline showcases a move towards more efficient and recyclable catalysts. chemicalbook.com Similar catalyst design principles could be applied to the N-alkylation step, potentially leading to milder reaction conditions and reduced waste. The exploration of metalla-electrocatalysis also presents a promising route towards more sustainable synthesis, offering a robust platform with high functional group tolerance. nih.gov

Key areas for development in sustainable synthesis include:

Benign Solvents: Investigation of biodegradable and less toxic solvents to replace traditional polar aprotic solvents.

Heterogeneous Catalysis: Design of robust and recyclable solid-supported catalysts to simplify purification processes and minimize catalyst leaching.

Alternative Energy Inputs: Utilization of microwave or ultrasonic irradiation to potentially reduce reaction times and energy consumption.

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry is rapidly emerging as a transformative technology in chemical production, offering significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound into a continuous flow system is a logical and highly anticipated future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. youtube.comyoutube.com For the synthesis of this compound, a flow process could involve pumping streams of 4-bromoaniline and a suitable 2-butoxyethylating agent through a heated reactor packed with a solid-supported catalyst. This setup would not only enhance reaction efficiency but also improve safety by minimizing the volume of hazardous materials at any given time. youtube.com

The benefits of continuous flow systems for this type of synthesis are numerous:

Enhanced Safety: Smaller reaction volumes and better heat dissipation reduce the risks associated with exothermic reactions. youtube.com

Improved Yield and Purity: Precise control over reaction conditions often leads to fewer byproducts and cleaner reaction profiles. youtube.com

Facilitated Scale-up: Scaling up production in a flow system is typically more straightforward than in traditional batch processes. youtube.com

Automation and Data Acquisition: Flow platforms are well-suited for automation and the integration of in-line analytical techniques for real-time monitoring and optimization. nih.govrsc.org

Exploration of Novel Reactivity Patterns and Derivatization

The chemical structure of this compound, featuring a bromine atom on the aromatic ring and a secondary amine with an ether functionality, offers a rich playground for exploring novel reactivity and creating a diverse library of derivatives. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions.

Future research will likely focus on leveraging the bromine substituent for reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkynyl groups at the para-position, leading to novel compounds with potentially interesting electronic and photophysical properties. The reactivity of 4-bromoaniline in Heck cross-coupling reactions is already established, providing a solid foundation for these explorations. chemicalbook.comchemicalbook.com

Furthermore, the N-H bond of the secondary amine provides a site for further functionalization. This could involve acylation, sulfonylation, or reaction with other electrophiles to generate a host of new derivatives with tailored properties. The synthesis of Schiff bases from 4-bromoaniline is a known pathway to new molecular structures, and similar transformations could be explored for this compound. researchgate.netnih.govnih.gov The development of novel carbonylative coupling reactions also presents an exciting frontier for creating complex amides from aniline derivatives. acs.org

| Reaction Type | Potential Reactant | Resulting Functional Group |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl |

| Buchwald-Hartwig Amination | Amine | Di- or tri-arylamine |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne |

| Acylation | Acyl chloride | Amide |

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The application of advanced spectroscopic techniques for the in-situ monitoring of the synthesis of this compound represents a significant area for future research.

Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products throughout the course of a reaction. youtube.com This data is invaluable for identifying reaction bottlenecks, elucidating mechanistic pathways, and rapidly optimizing reaction conditions. When coupled with continuous flow systems, these techniques enable a high-throughput approach to reaction development. youtube.com

For example, monitoring the disappearance of the N-H stretch of 4-bromoaniline and the appearance of new bands corresponding to the C-N bond formation and the butoxyethyl group would allow for precise determination of reaction endpoints and kinetics. Similarly, in-situ NMR could track the shifts in aromatic and aliphatic protons as the reaction progresses. nih.gov The use of UV-Vis spectroscopy for real-time monitoring of nanoparticle synthesis in microfluidic systems demonstrates the power of these in-situ methods. nih.gov

Future research in this area will likely involve:

Coupling of Flow Reactors with Spectroscopic Probes: Integrating fiber-optic probes for FTIR and Raman spectroscopy directly into flow reactors for continuous, real-time analysis.

Advanced NMR Techniques: Utilizing specialized flow NMR tubes to study reaction kinetics and identify transient intermediates under actual process conditions.

Chemometric Analysis: Applying multivariate data analysis techniques to complex spectroscopic data to deconvolve reaction profiles and build predictive models for reaction outcomes.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related compounds, paving the way for more efficient, sustainable, and innovative chemical synthesis.

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-N-(2-butoxyethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves alkylation of 4-bromoaniline with a 2-butoxyethyl halide (e.g., bromide or chloride) under basic conditions. Key steps include:

- Nucleophilic substitution : The amine group attacks the electrophilic carbon of the 2-butoxyethyl halide.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while THF may reduce side reactions like hydrolysis .

- Temperature control : Moderate heating (~60–80°C) balances reaction rate and minimizes decomposition .

- Base choice : K₂CO₃ or NaH is preferred to deprotonate the aniline and drive the reaction .

Yield optimization : Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The aromatic protons (δ 6.5–7.5 ppm) and butoxyethyl chain protons (δ 1.0–4.0 ppm) confirm substitution patterns .

- DEPT-135 distinguishes CH₂ and CH₃ groups in the butoxyethyl chain .

- FT-IR :

- N–H stretch (~3400 cm⁻¹) and C–Br absorption (~550 cm⁻¹) validate the structure .

- Mass Spectrometry (HRMS) :

- Exact mass confirms molecular formula (e.g., C₁₂H₁₈BrNO⁺ requires m/z 284.0491) .

- X-ray Crystallography (if crystalline):

Advanced: How does the butoxyethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-donating ether oxygen in the butoxyethyl group increases electron density on the aniline nitrogen, enhancing its nucleophilicity. However, steric hindrance from the bulky chain can reduce reactivity in certain cases:

- Competitive pathways : In Suzuki-Miyaura coupling, steric effects may slow transmetallation, requiring ligand optimization (e.g., SPhos instead of PPh₃) .

- Solubility effects : The butoxyethyl chain improves solubility in nonpolar solvents, enabling reactions in mixed-phase systems .

Experimental validation : Compare reaction rates with simpler analogs (e.g., 4-bromo-N-methylaniline) using kinetic studies (UV-Vis monitoring or GC-MS) .

Advanced: What strategies resolve contradictions in reported biological activities of brominated aniline derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) may arise from:

- Purity issues : Trace solvents (e.g., DMSO) or byproducts (e.g., dehalogenated products) can skew results. Validate purity via HPLC (>98%) and elemental analysis .

- Assay conditions : Varying pH or co-solvents (e.g., Tween-80) may alter compound conformation. Standardize assays using PBS buffer (pH 7.4) and DMSO ≤0.1% .

- Structural analogs : Compare this compound with derivatives (e.g., cyclopropylmethyl or imidazopyridinyl analogs) to isolate substituent effects .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking studies (AutoDock Vina) :

- DFT calculations (Gaussian) :

- MD simulations (GROMACS) :

Advanced: What role does this compound play in materials science, particularly organic electronics?

Methodological Answer:

- Hole-transporting materials (HTMs) :

- Synthetic protocols :

Advanced: How do substituent effects (bromine vs. other halogens) alter the compound’s chemical behavior?

Methodological Answer:

- Electron-withdrawing effects : Bromine reduces electron density on the ring compared to chlorine, slowing electrophilic substitution but enhancing oxidative stability .

- Steric vs. electronic tuning :

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or distillation under reduced pressure .

- Byproduct management : Monitor dealkylation (e.g., via LC-MS) and optimize stoichiometry (1.2 eq alkylating agent) to minimize residuals .

- Safety protocols : Handle brominated intermediates in fume hoods due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.